4-Benzyl-4-ethylpiperidine
Overview
Description
4-Benzyl-4-ethylpiperidine is a chemical compound belonging to the piperidine class. Piperidines are six-membered heterocyclic amines that play a significant role in the pharmaceutical industry due to their presence in various bioactive molecules. This compound is known for its applications in scientific research, particularly in the fields of chemistry and pharmacology .
Preparation Methods
The synthesis of 4-Benzyl-4-ethylpiperidine typically involves the following steps:
Starting Material: The synthesis begins with 4-cyanopyridine.
Reaction with Toluene: 4-cyanopyridine is reacted with toluene to form 4-benzylpyridine.
Catalytic Hydrogenation: The pyridine ring of 4-benzylpyridine is then subjected to catalytic hydrogenation to yield this compound.
Industrial production methods often involve optimizing these steps to ensure high yield and purity. Catalysts such as rhodium on alumina are commonly used in the hydrogenation process .
Chemical Reactions Analysis
4-Benzyl-4-ethylpiperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions are common, where the piperidine nitrogen can be substituted with various functional groups.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas, palladium on carbon.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution can introduce various functional groups onto the piperidine ring .
Scientific Research Applications
4-Benzyl-4-ethylpiperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, particularly its interaction with neurotransmitters.
Mechanism of Action
The mechanism of action of 4-Benzyl-4-ethylpiperidine involves its interaction with monoamine neurotransmitters. It acts as a monoamine releasing agent with a high selectivity for dopamine and norepinephrine over serotonin. This selectivity is quantified by its effective concentration (EC50) values: 109 nM for dopamine, 41.4 nM for norepinephrine, and 5246 nM for serotonin . Additionally, it functions as a monoamine oxidase inhibitor (MAOI), with a preference for inhibiting MAO-A .
Comparison with Similar Compounds
4-Benzyl-4-ethylpiperidine can be compared with other piperidine derivatives such as:
4-Benzylpiperidine: Similar in structure but lacks the ethyl group, leading to different pharmacological properties.
Benzylpiperazine: Another piperidine derivative with stimulant properties, but with a different mechanism of action.
Tetrahydroisoquinoline: Shares structural similarities but has distinct biological activities.
Properties
IUPAC Name |
4-benzyl-4-ethylpiperidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N/c1-2-14(8-10-15-11-9-14)12-13-6-4-3-5-7-13/h3-7,15H,2,8-12H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKFUYPZVEGZRNG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCNCC1)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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